molecular formula C18H16O6 B14157719 (5-acetyloxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl) acetate CAS No. 3451-19-2

(5-acetyloxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl) acetate

Cat. No.: B14157719
CAS No.: 3451-19-2
M. Wt: 328.3 g/mol
InChI Key: NPMJTXFWZBYDJF-UHFFFAOYSA-N
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Description

(5-acetyloxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl) acetate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-acetyloxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl) acetate typically involves multi-step organic reactions. One common method involves the acetylation of 9,10-anthracenedione derivatives under controlled conditions. The reaction usually requires the presence of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-acetyloxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various anthracene derivatives, which can be further utilized in different applications .

Scientific Research Applications

(5-acetyloxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl) acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-acetyloxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl) acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1R,4aR,9aR)-5-(acetyloxy)-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate
  • (1S,4aS,9aR)-5-(acetyloxy)-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate

Uniqueness

(5-acetyloxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl) acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

3451-19-2

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

(5-acetyloxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl) acetate

InChI

InChI=1S/C18H16O6/c1-9(19)23-13-7-3-5-11-15(13)17(21)12-6-4-8-14(24-10(2)20)16(12)18(11)22/h3-5,7-8,12,14,16H,6H2,1-2H3

InChI Key

NPMJTXFWZBYDJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C=CCC2C1C(=O)C3=C(C2=O)C(=CC=C3)OC(=O)C

Origin of Product

United States

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